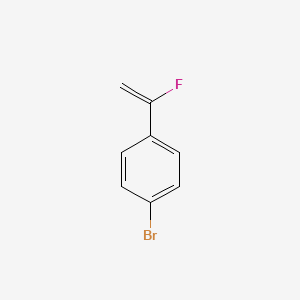

1-Bromo-4-(1-fluorovinyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYCFEQIZGEBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144989-16-2 | |

| Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 1 Fluorovinyl Benzene

Direct Halogenation Approaches to Fluorovinylarenes

Direct halogenation methods offer a straightforward route to fluorovinylarenes by modifying a pre-existing vinyl group. A key challenge in this approach is achieving regioselectivity, ensuring the fluorine atom is introduced at the desired position on the vinyl double bond.

A notable and efficient method for the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives. acs.orgnih.govorganic-chemistry.orgacs.org This transformation is significant as it provides a pathway to compounds structurally analogous to 1-Bromo-4-(1-fluorovinyl)benzene.

The fluorinating agent of choice for the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives is wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O). acs.orgnih.gov This reagent serves a dual role as both a base and a fluorine source in the reaction. acs.orgorganic-chemistry.org The reaction is typically carried out in toluene, which has been identified as the optimal solvent. organic-chemistry.org Studies have shown that the reaction conditions, including temperature and reactant ratios, significantly impact the yield and selectivity of the product. acs.orgorganic-chemistry.org Optimal results are generally achieved at a reaction temperature of 100°C. organic-chemistry.org

Research has demonstrated that the electronic nature of the substituents on the phenyl ring influences the reaction's efficiency. organic-chemistry.orgacs.org Electron-withdrawing groups tend to enhance the reaction yields, while electron-donating groups may require higher temperatures to achieve comparable results. organic-chemistry.orgacs.org For instance, substrates with electron-donating groups on the phenyl ring show decreased reactivity in the fluorination reaction. acs.org Conversely, steric hindrance from substituents at the ortho position on the phenyl ring can impede the reaction, resulting in only trace amounts of the desired product. acs.org This method represents the first reported synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds using TBAF·3H₂O and is notable for proceeding without the need for a transition metal catalyst. organic-chemistry.orgacs.org

Table 1: Regioselective Fluorination of Substituted 1-(2,2-dibromovinyl)benzenes with TBAF·3H₂O This table is interactive. Users can sort the data by clicking on the column headers.

| Substrate (Substituent on Phenyl Ring) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo | (Z)-1-Bromo-4-(2-bromo-1-fluorovinyl)benzene | 81 | acs.orgorganic-chemistry.org |

| 4-Chloro | (Z)-1-Chloro-4-(2-bromo-1-fluorovinyl)benzene | 75 | organic-chemistry.org |

| 4-Nitro | (Z)-1-Nitro-4-(2-bromo-1-fluorovinyl)benzene | 72 | organic-chemistry.org |

| 4-Methyl | (Z)-1-Methyl-4-(2-bromo-1-fluorovinyl)benzene | 65 (at 120°C) | organic-chemistry.orgacs.org |

| 3,4,5-Trimethoxy | (Z)-1,2,3-Trimethoxy-5-(2-bromo-1-fluorovinyl)benzene | 77 (at 120°C) | acs.org |

| Thiophen-2-yl | (Z)-2-(2-Bromo-1-fluorovinyl)thiophene | 63 | acs.org |

| 2-Methyl | Trace product | - | acs.org |

The mechanism of the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives with TBAF·3H₂O has been investigated to elucidate the reaction pathway. acs.orgorganic-chemistry.org The proposed mechanism involves a sequence of debromination, fluoride ion attack, and addition reactions. organic-chemistry.org Control experiments have been conducted to support the proposed pathway and confirm the formation of the product. organic-chemistry.org The reaction is believed to proceed through an intermediate that facilitates the regioselective introduction of the fluorine atom. The dual function of TBAF·3H₂O as both a base and a nucleophilic fluorine source is a key aspect of this mechanism. acs.orgorganic-chemistry.org

A significant feature of the fluorination of 1-(2,2-dibromovinyl)benzene derivatives with TBAF·3H₂O is the high degree of stereochemical control, leading predominantly to the (Z)-isomer of the 1-(2-bromo-1-fluorovinyl)benzene products. acs.orgorganic-chemistry.org This high regioselectivity is a crucial advantage of this synthetic method. organic-chemistry.orgacs.org The stereochemistry of alkene fluorination is a critical aspect of synthetic organic chemistry, as the spatial arrangement of atoms in a molecule can profoundly influence its properties. numberanalytics.com In electrophilic fluorination reactions, the choice of the fluorinating agent and the reaction conditions can determine the stereochemical outcome. numberanalytics.comwikipedia.org While the reaction with TBAF is a nucleophilic process, the principles of achieving stereocontrol are paramount. The observed high selectivity for the (Z)-isomer in this specific reaction highlights the controlled nature of the fluoride addition. acs.orgorganic-chemistry.org

Regioselective Fluorination of Dibromovinylbenzene Derivatives

Olefination Strategies for Vinyl Group Installation

Olefination reactions provide an alternative and powerful strategy for constructing the fluorovinyl moiety directly onto the aromatic ring. These methods typically involve the reaction of a carbonyl compound with a phosphorus ylide.

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing fluorovinylarenes, a modified Wittig reaction employing a fluorinated ylide can be envisioned. This approach would involve the reaction of a suitably substituted benzaldehyde, such as 4-bromobenzaldehyde (B125591), with a fluorinated phosphonium (B103445) ylide.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. organic-chemistry.org This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgnih.gov Stabilized ylides, which typically contain an electron-withdrawing group, tend to produce (E)-alkenes, whereas non-stabilized ylides (e.g., those with alkyl substituents) generally lead to (Z)-alkenes. organic-chemistry.org When employing fluorinated ylides, the electronic properties of the fluorine-containing substituent would similarly influence the stereoselectivity of the olefination. While specific examples detailing the synthesis of this compound via this method are not prevalent in the reviewed literature, the general applicability of the Wittig reaction with fluorinated ylides is established for the synthesis of fluoroolefins. acs.org

Table 2: Representative Wittig-Type Reactions with Fluorinated Ylides This table is interactive. Users can sort the data by clicking on the column headers.

| Carbonyl Compound | Fluorinated Ylide Precursor | Product Type | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | (Fluoromethyl)triphenylphosphonium halide | Monofluoroalkene | Dependent on ylide stability | organic-chemistry.orgacs.org |

| Ketone (R₂C=O) | (Difluoromethyl)triphenylphosphonium halide | Difluoroalkene | Generally forms gem-difluoroalkene | organic-chemistry.orgacs.org |

Alternative Olefination Pathways for Fluorovinyl Construction

The construction of the fluorovinyl group, a key structural feature of this compound, can be achieved through various olefination reactions. Among these, the Julia-Kocienski olefination stands out as a powerful and versatile method for the synthesis of fluoroalkenes. nih.govorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde, with a sulfone reagent. organic-chemistry.org

In the context of synthesizing the target molecule, a plausible pathway involves the reaction of 4-bromobenzaldehyde with a fluorinated sulfone, such as a fluoromethyl benzothiazolyl sulfone. nih.gov The reaction proceeds via the initial addition of the sulfonyl carbanion to the aldehyde. The choice of reaction conditions, including the base and solvent, can influence the stereochemical outcome of the olefination. organic-chemistry.org For instance, the use of certain bases and solvents can favor the formation of either the E or Z isomer of the resulting alkene. Research has shown that the reaction of 4-bromobenzaldehyde with a pyrrolidinyl-substituted fluorovinyl sulfone reagent can yield the corresponding fluoroalkene in a 70% yield with a 1:1 ratio of E/Z isomers. nih.gov

The Julia-Kocienski olefination is notable for its operational simplicity and tolerance of various functional groups, making it a complementary approach to other methods for constructing fluorovinyl systems. nih.govnih.gov The mechanism involves the formation of a β-alkoxy sulfone intermediate, which can then undergo a Smiles rearrangement and subsequent elimination to furnish the desired alkene. nih.gov

Palladium-Catalyzed Synthetic Routes to Arylvinyl Systems

Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, and they provide a robust platform for constructing arylvinyl systems like this compound. researchgate.netbohrium.com These methods are prized for their efficiency, selectivity, and broad applicability. bohrium.com

Cross-Coupling Methodologies for Aryl-Alkene Bond Formation

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that unites an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org To synthesize this compound, a feasible strategy would involve the coupling of a 4-bromophenylboronic acid derivative with a 1-bromo-1-fluoroethene, or alternatively, coupling 1-bromo-4-iodobenzene (B50087) with a fluorovinylboronic acid derivative. libretexts.orgsigmaaldrich.com The reactivity of the organic halide in the oxidative addition step, which is often rate-determining, generally follows the trend I > OTf > Br > Cl. libretexts.org

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. For example, the Suzuki coupling of 1-chloro-4-fluorobenzene (B165104) with phenylboronic acid, catalyzed by a Pd-PEPPSI-CMP complex (0.5 mol%) with K2CO3 as the base in methanol (B129727) at 80 °C for 12 hours, has been reported to yield the product in 92%. rsc.org While not the exact target molecule, this provides a strong indication of viable conditions.

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Chloro-4-fluorobenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 92 rsc.org |

| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 98 rsc.org |

| 3 | Bromobenzene | Phenylboronic acid | (NHC)₂PdBr₂ (0.1) | KOH | H₂O/IPA | 82 | >95 nih.gov |

This table presents data for analogous reactions to illustrate typical conditions.

Stereospecificity in Catalytic Alkene Synthesis

Achieving control over the stereochemistry of the double bond is a critical aspect of alkene synthesis. Palladium-catalyzed cross-coupling reactions can proceed with high stereospecificity, meaning the stereochemistry of the starting vinyl partner is retained in the product. nih.gov For instance, Stille and Suzuki couplings involving (Z)-1-bromo-1-fluoroalkenes have been shown to produce (E)- and (Z)-α-fluorostilbenes, respectively, with high stereoselectivity. nih.gov

The stereochemical outcome is often dependent on the specific catalytic system and reaction conditions employed. In some cases, a mixture of (E/Z)-1-bromo-1-fluoroalkenes can be isomerized to a high E/Z ratio before the coupling reaction to ensure the formation of a single stereoisomer of the product. nih.gov The ability to selectively synthesize either the (E) or (Z) isomer is of significant value in the preparation of biologically active molecules and advanced materials.

Nucleophilic Fluorination Techniques for Vinyl Moiety Formation

Nucleophilic fluorination represents a direct approach to introduce a fluorine atom into a molecule. For the synthesis of this compound, this would typically involve the reaction of a suitable precursor, such as a vinyl boronate or a terminal alkyne, with a nucleophilic fluoride source. organic-chemistry.orgrsc.org

Gold-Catalyzed Hydrofluorination of Alkyne Precursors

A highly effective method for the formation of the 1-fluorovinyl moiety is the gold-catalyzed hydrofluorination of a terminal alkyne. rsc.org In this approach, a precursor such as 1-bromo-4-ethynylbenzene (B14332) would be subjected to a gold catalyst in the presence of a fluoride source.

Various gold catalysts and fluoride reagents have been developed for this transformation. For example, a [Au(IPr)(OH)] precursor with an acid activator has been shown to effectively catalyze the hydrofluorination of a wide range of terminal alkynes using potassium bifluoride (KHF₂) in hexafluoroisopropanol, affording monofluoroalkenes in yields of up to 97%. rsc.org Other systems utilize Et₃N·3HF as the fluoride source. google.com The hydroxyl group on a propargyl alcohol substrate has been found to promote the reaction through hydrogen bonding. google.com

The following table outlines plausible conditions for the gold-catalyzed hydrofluorination of 1-bromo-4-ethynylbenzene based on published data for similar substrates.

| Entry | Alkyne Substrate | Catalyst System | Fluoride Source | Solvent | Temp | Yield (%) |

| 1 | Functionalized Terminal Alkyne | [Au(IPr)(OH)] / Acid Activator | KHF₂ | Hexafluoroisopropanol | RT | up to 97 rsc.org |

| 2 | Propargyl Alcohol | Gold Catalyst | Et₃N·3HF | Not Specified | RT | Good google.com |

This table illustrates representative conditions for the gold-catalyzed hydrofluorination of terminal alkynes.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side products. bohrium.comnih.gov Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, reaction temperature, and reactant concentrations. bohrium.com

In palladium-catalyzed cross-coupling reactions, the nature of the ligand is paramount in controlling the reactivity and stability of the catalyst. rsc.org The choice of base is also critical, as it can influence the transmetalation step in Suzuki couplings. libretexts.org Solvents play a multifaceted role, affecting the solubility of reactants and the stability of catalytic intermediates. The development of reactions in aqueous media or under flow chemistry conditions represents a move towards more sustainable and efficient processes. bohrium.comarkat-usa.org

For gold-catalyzed hydrofluorinations, the optimization would focus on the gold precursor, the nature of the ligand, the fluoride source, and any additives that might promote the reaction. The goal is to achieve high conversion and regioselectivity for the desired Markovnikov addition of HF across the alkyne.

The table below summarizes key parameters that are often optimized in the synthetic protocols discussed.

| Synthetic Method | Key Optimization Parameters |

| Julia-Kocienski Olefination | Sulfone Reagent, Base (e.g., LHMDS, KHMDS), Solvent (e.g., THF, Toluene), Temperature, Aldehyde Substrate. nih.govorganic-chemistry.org |

| Palladium-Catalyzed Coupling | Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., PPh₃, PCy₃, Buchwald ligands), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene, MeOH, Water), Temperature, Reactant Concentration. bohrium.comrsc.orgnih.gov |

| Gold-Catalyzed Hydrofluorination | Gold Catalyst (e.g., [Au(IPr)(OH)]), Fluoride Source (e.g., KHF₂, Et₃N·3HF), Additives (e.g., Acid Activator), Solvent (e.g., Hexafluoroisopropanol), Temperature. rsc.orggoogle.com |

Through systematic variation of these parameters, chemists can develop robust and high-yielding synthetic routes to complex target molecules like this compound.

Reactivity and Transformational Chemistry of 1 Bromo 4 1 Fluorovinyl Benzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-4-(1-fluorovinyl)benzene is a key site for chemical modification. As a typical aryl bromide, it serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For this compound, the aryl bromide is the more reactive site for these transformations compared to the vinylic C-F bond, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. youtube.comnih.gov The aryl bromide of this compound is expected to readily couple with various aryl or vinylboronic acids or their corresponding esters. nih.gov This reaction would yield substituted 4-(1-fluorovinyl)biphenyls or stilbene (B7821643) derivatives, respectively.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. While specific studies on this compound are not widely documented, extensive research on similar aryl bromides provides a reliable framework for predicting its reactivity. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 98 |

| 1-Bromo-4-chlorobenzene | 4-Methylphenylboronic acid | Pd/C (1) | K₂CO₃ | H₂O | 100 | 92 |

This table presents data for analogous compounds to illustrate typical reaction conditions.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it a suitable method for the functionalization of this compound. The aryl bromide can be coupled with various organostannanes, such as vinyl, aryl, or alkynylstannanes, to create more complex molecular architectures. wikipedia.orglibretexts.org

Conversely, the 1-fluorovinyl moiety itself can be derived from a tin precursor. For instance, tributyl(1-fluorovinyl)stannane (B8541445) has been shown to undergo Stille coupling with aryl halides. researchgate.net This suggests a synthetic route to this compound or its analogues, and also highlights the dual reactivity of the core structure in the context of Stille chemistry. The main drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Examples of Stille Coupling with Aryl Bromides

| Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | (Tributyl)vinylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 91 |

| 1-Bromo-4-nitrobenzene | Phenyl(tributyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 85 |

| Iodobenzene | Tributyl(1-fluorovinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 78 |

This table includes data for analogous compounds and for a fluorovinylstannane to illustrate the principles of Stille coupling. researchgate.net

The Heck reaction provides a method for the arylation of alkenes. rsc.org In this context, this compound would serve as the aryl halide, coupling with various alkenes in the presence of a palladium catalyst and a base to form substituted stilbene-like structures. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the 4-(1-fluorovinyl)benzene core, producing arylalkynes which are valuable intermediates in organic synthesis. nih.gov Copper-free Sonogashira protocols have also been developed to address some of the limitations of the traditional system. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. libretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group (the bromide atom in this case). libretexts.org These groups stabilize the intermediate Meisenheimer complex that forms upon nucleophilic attack. youtube.com

The electronic nature of the 1-fluorovinyl substituent is crucial in determining the feasibility of SNAr on this compound. If the 1-fluorovinyl group acts as a sufficiently strong electron-withdrawing group, it could activate the aryl ring towards substitution by strong nucleophiles like alkoxides, thiolates, or amines. However, without such activation, forcing conditions (high temperatures and pressures) would likely be required, which could lead to side reactions or decomposition. Studies on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that fluorine and other fluoroalkyl groups can participate in and influence SNAr reactions, suggesting that the 1-fluorovinyl group would play a significant role in the reactivity of the aromatic ring. beilstein-journals.orgresearchgate.net

Reactions Involving the 1-Fluorovinyl Moiety

The 1-fluorovinyl group is a less common functional group compared to the aryl bromide, but it possesses unique reactivity. The presence of the fluorine atom polarizes the double bond, making the vinylic carbons susceptible to certain transformations.

One of the key documented reactions involving a similar moiety is the Stille cross-coupling using tributyl(1-fluorovinyl)stannane. researchgate.net This demonstrates that the fluorovinyl group can be installed onto an aromatic ring via a palladium-catalyzed process. By extension, it is conceivable that the 1-fluorovinyl group in the target molecule could participate in other metal-catalyzed reactions, although the C-F bond is generally strong and less reactive than the C-Br bond.

Further research would be needed to fully explore the synthetic potential of the 1-fluorovinyl group in this compound. Potential areas of investigation could include its participation in cycloaddition reactions, its behavior under hydrogenation or hydroboration conditions, or its use as a precursor for other functional groups. The interplay between the reactivity of the aryl bromide and the 1-fluorovinyl group allows for sequential and regioselective modifications, making this compound a potentially versatile tool for the synthesis of complex fluorinated molecules.

Nucleophilic Addition Reactions to the Activated Alkene

The fluorine atom in the 1-fluorovinyl group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the terminal carbon atom (C2) electrophilic and susceptible to attack by nucleophiles. However, detailed studies on nucleophilic additions to this compound are not extensively documented. Based on the general reactivity of fluoroalkenes, it is anticipated that a variety of nucleophiles could add to the activated double bond.

| Reaction Type | Potential Nucleophiles | Expected Outcome | Influencing Factors |

| Nucleophilic Addition | Alcohols, Amines, Thiols | Formation of the corresponding ether, amine, or thioether adducts. | Base catalysis, solvent polarity, and steric hindrance of the nucleophile. |

| Organometallic Addition | Grignard reagents, Organolithium compounds | Carbon-carbon bond formation at the vinyl position. | Reaction temperature and the nature of the organometallic reagent. |

It is important to note that the regioselectivity of the addition would be a key aspect to consider in any synthetic application.

Electrophilic Additions to the Fluorovinyl Group

In contrast to nucleophilic additions, electrophilic additions to the fluorovinyl group are expected to be less favorable. The electron-withdrawing fluorine atom deactivates the double bond towards attack by electrophiles. Standard electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), would likely require harsh conditions or specialized catalysts to proceed. The regioselectivity of such an addition would be governed by the directing effects of both the fluorine atom and the 4-bromophenyl group.

Cycloaddition Reactions

The activated double bond of the fluorovinyl group presents a potential dienophile or dipolarophile for cycloaddition reactions. While specific examples involving this compound are scarce in the literature, its participation in such reactions can be postulated.

| Cycloaddition Type | Potential Reaction Partner | Expected Product |

| [4+2] Diels-Alder | Electron-rich dienes | Substituted cyclohexene (B86901) derivatives. |

| [3+2] Dipolar Cycloaddition | Azides, Nitrones, Diazo compounds | Five-membered heterocyclic rings. |

The stereoselectivity and regioselectivity of these cycloadditions would be of significant interest for the synthesis of complex cyclic structures.

Olefin Metathesis Transformations

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. nih.govgoogle.com The fluorovinyl group in this compound could potentially participate in cross-metathesis reactions with other olefins, catalyzed by standard ruthenium or molybdenum-based catalysts. However, the presence of the fluorine atom might influence the catalyst's activity and stability. Successful metathesis would provide a route to more complex vinyl-substituted aromatic compounds.

Chemoselective Functionalization Strategies

A key aspect of the synthetic utility of this compound lies in the ability to selectively functionalize one of its reactive sites while leaving the other intact. This chemoselectivity is crucial for multi-step syntheses.

Differential Reactivity of Halogen Substituents

The compound possesses two different halogen atoms: a bromine atom attached to the aromatic ring and a fluorine atom on the vinyl group. This difference in bonding (C(sp²)-Br vs. C(sp²)-F) and reactivity is the foundation for chemoselective transformations. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the vinylic carbon-fluorine bond. This allows for the selective functionalization of the aromatic ring without affecting the fluorovinyl group.

| Reaction Type | Reagents | Selective Functionalization Site |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-aryl bond formation at the bromine position. |

| Heck Coupling | Alkenes, Pd catalyst, base | Vinylation of the aromatic ring at the bromine position. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynylation of the aromatic ring at the bromine position. |

Sequential Synthetic Operations and Orthogonal Protection

The differential reactivity of the bromo and fluorovinyl groups allows for sequential synthetic operations. For instance, a cross-coupling reaction could be performed at the bromo position first, followed by a transformation of the fluorovinyl group in a subsequent step. This orthogonal reactivity is a powerful strategy for the construction of complex molecules. While specific protecting group strategies for the fluorovinyl moiety are not well-documented, its relative inertness under many conditions used for arene functionalization suggests that it may not always require protection.

Mechanistic Elucidation of Reactions Involving 1 Bromo 4 1 Fluorovinyl Benzene

Computational Chemistry for Reaction Pathway Analysis

Elucidation of Transition States and Intermediates

There is a lack of specific computational studies, such as those employing Density Functional Theory (DFT), that focus on the transition states and intermediates involved in reactions of 1-Bromo-4-(1-fluorovinyl)benzene. For analogous systems, DFT calculations have been instrumental in mapping out the energetic profiles of catalytic cycles, identifying key intermediates, and calculating the activation energies of transition states. bohrium.comrsc.org Such studies for other compounds have clarified the step-by-step processes of oxidative addition, transmetalation (in the case of Suzuki coupling), migratory insertion, and reductive elimination. rsc.orgbohrium.com However, the application of these computational tools to this compound has not been specifically reported.

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in reactions involving this compound using computational models is not documented in available research. The substitution pattern of the benzene (B151609) ring and the presence of the 1-fluorovinyl group would be expected to influence the electronic and steric environment of the molecule, thereby directing the outcome of its reactions. For instance, in related fluorinated compounds, the regioselectivity of nucleophilic aromatic substitution has been investigated using DFT calculations to understand the charge distribution on the aromatic ring. nih.gov A study on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives to synthesize (Z)-1-(2-bromo-1-fluorovinyl)benzenes highlights the importance of reaction conditions in controlling regioselectivity and provides mechanistic insights. nih.gov However, similar predictive studies for cross-coupling or other reactions of this compound are not available.

Experimental Kinetic Studies of Key Transformations

A search of scientific literature did not yield any dedicated experimental kinetic studies on key transformations of this compound. Kinetic studies are crucial for understanding reaction rates, determining the order of reaction with respect to each reactant, and elucidating the rate-determining step of a reaction mechanism. While kinetic data exists for the Heck reaction and Suzuki-Miyaura coupling of other aryl halides, this specific data for this compound appears to be absent from the literature. bohrium.com

Isotopic Labeling Investigations of Reaction Mechanisms

No isotopic labeling studies to investigate the reaction mechanisms of this compound have been reported. Isotopic labeling is a powerful technique for tracing the path of atoms and bonds throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. For example, deuterium (B1214612) labeling can be used to probe C-H activation steps or to distinguish between different mechanistic possibilities. The absence of such studies for this compound means that mechanistic proposals for its reactions would be based on analogies to other, more thoroughly studied systems rather than direct experimental evidence for this specific compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 1-Bromo-4-(1-fluorovinyl)benzene, ¹H, ¹⁹F, and ¹³C NMR would be the primary techniques used.

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other nuclei. The aromatic region would likely show two distinct signals corresponding to the protons on the benzene (B151609) ring, appearing as doublets due to coupling with their neighbors. The vinyl protons would also produce characteristic signals, with their chemical shifts and coupling constants being influenced by the adjacent fluorine atom.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50 | d | ~8.5 | 2H, Ar-H |

| ~7.30 | d | ~8.5 | 2H, Ar-H |

| ~5.0-5.5 | dd | JH-F, JH-H (gem) | 1H, =CHF |

| ~4.5-5.0 | dd | JH-F, JH-H (gem) | 1H, =CHH |

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom in the molecule. A single signal would be expected for the fluorine atom on the vinyl group. The chemical shift would be indicative of its electronic environment, and it would show coupling to the geminal and vicinal protons.

Hypothetical ¹⁹F NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~-90 to -120 | m | JF-H |

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals for the two types of aromatic carbons (one bonded to bromine, one to the vinyl group, and two to hydrogen) and the two vinyl carbons. The carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant.

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~150-160 | ¹JC-F ≈ 280-300 | C=CHF |

| ~135-140 | Ar-C (quaternary) | |

| ~131 | Ar-CH | |

| ~128 | Ar-CH | |

| ~122 | Ar-CBr | |

| ~90-100 | ²JC-F ≈ 20-30 | C=CHF |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the aromatic protons and between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

GC-MS would be the method of choice for assessing the purity of a sample of this compound and for confirming its molecular weight. The gas chromatogram would ideally show a single peak, with the retention time being characteristic of the compound under the specific GC conditions. The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Hypothetical GC-MS Data for this compound:

| Technique | Parameter | Value |

| GC | Retention Time | Dependent on column and conditions |

| MS (EI) | Molecular Ion (M⁺) | m/z ~200 and ~202 |

| Key Fragments | [M-Br]⁺, [M-C₂H₂F]⁺, [C₆H₄Br]⁺ |

This detailed analysis, once performed on an actual sample, would provide definitive structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with extremely high precision. For this compound (C₈H₆BrF), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, and ¹⁹F).

The presence of bromine is particularly notable in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z). HRMS can resolve these isotopic peaks and confirm their masses to several decimal places, providing unequivocal evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotopologue Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₈H₆BrF | C₈H₆⁷⁹BrF | [M]⁺ | 200.9691 |

| C₈H₆⁸¹BrF | [M]⁺ | 202.9671 |

This data is theoretical and serves as a reference for experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its key structural features: the fluorovinyl group and the para-substituted brominated benzene ring.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Aromatic rings typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

C=C Stretching (Alkene): The stretching of the carbon-carbon double bond in the fluorovinyl group is anticipated to appear in the 1650-1620 cm⁻¹ region.

C=C Stretching (Aromatic): The benzene ring will display characteristic skeletal vibrations, typically as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.

C-F Stretching: The carbon-fluorine bond of the fluorovinyl group is expected to produce a strong absorption band in the 1250-1050 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected to be prominent in the 850-800 cm⁻¹ region, indicating the 1,4-disubstitution pattern.

C-Br Stretching: The carbon-bromine bond vibration typically appears in the far-infrared region, usually between 600-500 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Vinyl C=C | Stretching | 1650 - 1620 | Medium |

| Aromatic C=C | Stretching | ~1600 and ~1475 | Medium to Strong |

| Vinyl C-F | Stretching | 1250 - 1050 | Strong |

| Aromatic C-H (p-substituted) | Out-of-Plane Bending | 850 - 800 | Strong |

| Aromatic C-Br | Stretching | 600 - 500 | Medium to Strong |

These values are predictive and based on characteristic frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would provide definitive proof of the structure of this compound by yielding exact bond lengths, bond angles, and intermolecular interactions.

To date, a search of the public scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been determined or reported. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would be expected to confirm the planarity of the benzene ring, the geometry of the fluorovinyl substituent, and the para relationship between the bromo and fluorovinyl groups on the aromatic ring.

Advanced Applications of 1 Bromo 4 1 Fluorovinyl Benzene in Chemical Synthesis

As a Building Block for Complex Molecule Synthesis

No specific examples or detailed research findings on the use of 1-Bromo-4-(1-fluorovinyl)benzene in the synthesis of complex molecules through reactions such as Suzuki, Stille, or Heck couplings were found. While the bromo-aryl functional group is amenable to these transformations, no documented instances involving this particular compound are available.

Development of New Materials and Polymers

Incorporation into Polymer Backbones

Information regarding the polymerization of this compound or its incorporation as a monomer into polymer backbones is not present in the available literature. The reactivity of the fluorovinyl group in polymerization reactions has not been specifically described for this compound.

Precursor for Fluorophore Synthesis

While benzene (B151609) derivatives are fundamental to the synthesis of many fluorophores, there is no specific mention of this compound being used as a precursor for creating fluorescent molecules.

Role in Catalytic Processes

Precursor to Organometallic Catalysts

The synthesis of organometallic catalysts often involves the reaction of organic halides with metal centers. However, no literature was found detailing the use of this compound as a precursor to form any such catalysts.

Ligand Precursor for Catalytic Systems

Similarly, the modification of this compound to create ligands for catalytic systems is not documented. The synthesis of phosphine (B1218219), N-heterocyclic carbene, or other common ligand types starting from this compound has not been reported.

Due to the lack of specific data for this compound, no data tables or detailed research findings can be presented.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-Bromo-4-(1-fluorovinyl)benzene, a molecule featuring both a bromine atom and a fluorovinyl group on a benzene (B151609) ring, presents a unique set of challenges and opportunities for synthetic chemists. The development of novel and sustainable synthetic routes is paramount for enabling its broader study and potential application. Current synthetic strategies for structurally similar compounds often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more efficient and environmentally benign pathways.

Key areas of focus could include:

Direct C-H Vinylation: Investigating palladium-catalyzed or other transition-metal-catalyzed direct C-H vinylation of 1-bromobenzene with a suitable fluorovinylating agent would represent a significant step towards a more atom-economical synthesis.

Cross-Coupling Reactions: The development of novel cross-coupling methodologies, such as a Suzuki or Stille coupling, using a readily available 4-bromophenylboronic acid derivative and a fluorovinylating partner could offer a modular and high-yielding route.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially exothermic reactions, and facilitate easier scale-up of the synthesis.

Biocatalysis: Exploring enzymatic transformations could offer a highly selective and sustainable method for the introduction of the fluorovinyl group, although this remains a long-term and challenging goal.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct C-H Vinylation | High atom economy, reduced pre-functionalization | Regioselectivity, catalyst development |

| Cross-Coupling Reactions | High yields, modularity, functional group tolerance | Stoichiometric organometallic waste |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering |

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound, possessing both a reactive vinyl fluoride (B91410) and an aryl bromide, suggests a rich and largely unexplored reactivity profile. The interplay between these two groups could lead to novel chemical transformations.

Future research in this area should aim to:

Systematically investigate nucleophilic additions to the fluorovinyl group. A study published in the Journal of Fluorine Chemistry in September 2023 on the related compound 1-Bromo-4-(trifluorovinyloxy)benzene demonstrated that such systems could undergo nucleophilic addition-elimination reactions. researchgate.net A similar systematic study with various nucleophiles (O, N, S-based) on this compound would be highly valuable.

Explore the potential for cycloaddition reactions. The electron-deficient nature of the fluorovinyl group could make it a suitable partner in various cycloaddition reactions, leading to the formation of complex carbocyclic and heterocyclic scaffolds.

Investigate metal-catalyzed cross-coupling reactions at the vinyl fluoride position. While the aryl bromide is a more conventional handle for cross-coupling, the reactivity of the vinyl fluoride under specific catalytic conditions should be explored to enable sequential functionalization.

Examine its utility in polymerization reactions. The vinyl group suggests potential for radical or transition-metal-catalyzed polymerization to produce novel fluorinated polymers.

Integration into Advanced Material Science Architectures

The unique combination of a bromine atom (which can be further functionalized) and a fluorovinyl group (which can influence electronic properties and stability) makes this compound an intriguing building block for advanced materials.

Prospective research directions in materials science include:

Development of Novel Polymers: As a monomer, this compound could be used to synthesize fluorinated polymers with potentially unique properties such as high thermal stability, chemical resistance, and specific optical or dielectric properties. A 2023 study on a related trifluorovinyl ether monomer indicated that such compounds could be used to create polymers with high glass transition temperatures and thermal stability. researchgate.net

Organic Electronics: The electronic properties imparted by the fluorovinyl group could be harnessed in the design of new organic semiconductors, liquid crystals, or components for organic light-emitting diodes (OLEDs). The bromo-functionality allows for its straightforward incorporation into larger conjugated systems via cross-coupling reactions.

Functional Coatings: Polymers derived from this compound could be explored for applications as hydrophobic or oleophobic coatings due to the presence of fluorine.

Theoretical Predictions for Enhanced Synthetic Efficiency

Computational chemistry and theoretical predictions can play a crucial role in guiding the experimental exploration of this compound, saving time and resources.

Future theoretical studies should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential synthetic pathways, determine reaction barriers, and predict the most favorable conditions for synthesizing the target molecule.

Prediction of Reactivity: Computational modeling can help to predict the regioselectivity and stereoselectivity of reactions involving the fluorovinyl group, guiding the design of experiments to explore its undiscovered reactivity patterns.

In Silico Design of Materials: Theoretical calculations can be used to predict the electronic, optical, and physical properties of polymers and other materials derived from this compound, allowing for the pre-screening of candidates for specific applications.

Spectroscopic Characterization: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization and identification of this and related novel compounds.

The following table summarizes some of the key properties of this compound available from public databases. uni.lu

| Property | Value |

| Molecular Formula | C8H6BrF |

| Monoisotopic Mass | 199.96368 Da |

| Predicted XlogP | 3.3 |

| InChIKey | HMYCFEQIZGEBIC-UHFFFAOYSA-N |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a niche chemical into a valuable tool for organic synthesis and materials science.

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-(1-fluorovinyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via dehydrohalogenation of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene using potassium tert-butoxide (KOtBu) in THF, yielding ~70% after flash chromatography . Alternative routes may involve palladium-catalyzed cross-coupling of bromoarenes with fluorinated alkynes, though specific protocols require optimization (e.g., catalyst loading, solvent selection) . Key factors affecting yield include base strength, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR confirms the vinyl fluoride moiety (δ ~5.5–6.5 ppm for CH2=CF coupling) and para-substituted bromobenzene (δ ~7.3–7.6 ppm aromatic protons). <sup>13</sup>C NMR identifies quaternary carbons (C-Br, C-F) .

- IR : Peaks at ~1600 cm<sup>−1</sup> (C=C stretching) and ~1100 cm<sup>−1</sup> (C-F) validate functional groups .

- Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 200–202 (Br isotope pattern) and fragmentation peaks for vinyl fluoride loss.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use flame-resistant lab gear (flammable liquid hazard ).

- Work in a fume hood to avoid inhalation (volatility risk).

- Store in airtight containers at 2–8°C, away from oxidizers (compatibility data for analogs ).

Advanced Research Questions

Q. How does the fluorovinyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, polarizing the vinyl group and enhancing electrophilicity. Computational studies (e.g., DFT/B3LYP ) can map charge distribution, while Hammett constants (σpara) quantify substituent effects. Experimentally, compare reactivity with chloro/iodo analogs in Suzuki-Miyaura couplings or cycloadditions .

Q. What reaction mechanisms govern the synthesis of fluorinated cyclopropanes using this compound?

- Methodological Answer : The compound participates in [2π+2σ] cycloadditions with strained alkenes (e.g., norbornene) via a radical or stepwise pathway. Mechanistic studies (EPR for radical detection, kinetic isotope effects) can elucidate intermediates. Optimization of Lewis acid catalysts (e.g., BF3) improves stereoselectivity .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

- Methodological Answer :

- DFT Calculations : Simulate <sup>13</sup>C NMR shifts (e.g., using B3LYP/6-311++G(d,p)) to validate peak assignments .

- Transition State Analysis : Identify competing pathways (e.g., E2 vs. E1cb mechanisms in synthesis) via Gaussian-based TS optimizations .

- Statistical Analysis : Apply multivariate regression to correlate reaction conditions (temperature, solvent polarity) with yield discrepancies .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.